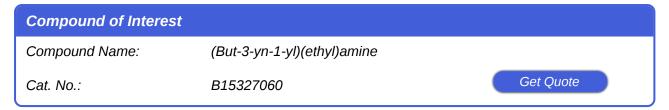


An In-Depth Technical Guide to the Physical Properties of N-Substituted Alkynylamines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted alkynylamines, commonly known as ynamines, are a class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This unique structural motif imbues them with a rich and diverse reactivity, making them valuable intermediates in organic synthesis. A subclass of these compounds, where the nitrogen is acylated, are known as ynamides. Ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing nature of the acyl group, which reduces the electron density of the alkyne.[1][2] This guide provides a comprehensive overview of the core physical properties of N-substituted alkynylamines, detailed experimental protocols for their characterization, and a comparative analysis of the stability and reactivity of ynamines and ynamides.

Physical Properties

The physical properties of N-substituted alkynylamines are influenced by the nature of the substituents on both the nitrogen atom and the alkyne. Generally, they are colorless to pale yellow liquids or low-melting solids with characteristic amine-like odors.[3]

Data Summary



The following tables summarize the key physical properties of a selection of N-substituted alkynylamines.

Compoun d Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractiv e Index (n20/D)
Propargyla mine	HC≡CCH2 NH2	C₃H₅N	55.08	83[4]	0.86 (at 25 °C)[4]	1.449[4]
N- Methylprop argylamine	HC≡CCH2 NHCH3	C4H7N	69.11	82-84[5][6]	0.819 (at 25 °C)[5]	1.432[5]
N,N- Dimethylpr opargylami ne	HC≡CCH2 N(CH3)2	C₅H∍N	83.13	79-83	0.772 (at 25 °C)	1.419
N,N- Diethylprop argylamine	HC≡CCH ₂ N(CH ₂ CH ₃) ²	C7H13N	111.19	119-120	0.804	1.436
Dipropargyl amine	(HC≡CCH2)2NH	C ₆ H ₇ N	93.12	146 (at 15 mmHg)	0.900 (at 25 °C)	1.494
N- Propylprop an-1-amine (Dipropyla mine)	(CH₃CH2C H2)2NH	C6H15N	101.19	109.3[3]	0.738 (at 20 °C)	1.412

Note: Data for N,N-Dimethylpropargylamine and N,N-Diethylpropargylamine was sourced from commercially available data sheets which did not have specific citation numbers in the provided search results. Data for Dipropargylamine was similarly sourced from a commercial supplier without a specific citation number in the provided results.

Solubility



N-substituted alkynylamines generally exhibit good solubility in a wide range of common organic solvents.[7] The solubility is dictated by the overall polarity of the molecule. Smaller, more polar examples, such as propargylamine, are miscible with water.[8] As the size of the alkyl or aryl substituents on the nitrogen and alkyne increases, their solubility in polar solvents like water decreases, while their solubility in nonpolar organic solvents like hexane and toluene increases. They are typically soluble in alcohols (methanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of N-substituted alkynylamines.

Infrared (IR) Spectroscopy

The IR spectra of N-substituted alkynylamines display characteristic absorption bands that confirm the presence of the key functional groups.

- C≡C Stretch: A weak to medium absorption band is typically observed in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[9]
- ■C-H Stretch: For terminal alkynylamines, a sharp, strong absorption band appears around 3300 cm⁻¹ corresponding to the acetylenic C-H stretch.[9]
- N-H Stretch: Primary and secondary alkynylamines show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amines exhibit two bands (asymmetric and symmetric stretching), while secondary amines show a single band.[5]
- C-N Stretch: The C-N stretching vibration is typically observed in the region of 1000-1350 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-substituted alkynylamines.

• ¹H NMR:



- Acetylenic Proton (≡C-H): For terminal alkynylamines, the acetylenic proton typically resonates as a singlet or a narrow triplet in the range of δ 2.0-3.0 ppm.
- Protons on Carbon Adjacent to Nitrogen: Protons on the carbon atom(s) attached to the nitrogen (e.g., -CH₂-N) are deshielded and typically appear in the range of δ 2.5-4.0 ppm.
- \circ N-H Protons: The chemical shift of N-H protons in primary and secondary amines is variable (δ 0.5-5.0 ppm) and often appears as a broad signal.[5]

13C NMR:

- Alkynyl Carbons (C≡C): The sp-hybridized carbons of the triple bond typically resonate in the range of δ 65-90 ppm.
- \circ Carbon Adjacent to Nitrogen: The carbon atom(s) directly bonded to the nitrogen atom are deshielded and appear in the range of δ 30-60 ppm.

Experimental Protocols Synthesis of N-Propargylamines via A³ Coupling

The A³ coupling reaction is a powerful one-pot, three-component reaction for the synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne.[10][11][12][13]

General Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), the terminal alkyne (1.5 mmol), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
- The reaction can be performed neat (solvent-free) or in a suitable solvent such as toluene or water.
- Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the appropriate time (monitored by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.



- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-propargylamine.
- Characterize the product using spectroscopic methods (NMR, IR, MS).

Determination of Boiling Point

The boiling point of a liquid N-substituted alkynylamines can be determined using a standard distillation apparatus or a micro-boiling point method. The following is a general procedure for a micro-boiling point determination.

Apparatus:

- Thiele tube or a small beaker with a high-boiling point oil (e.g., mineral oil)
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube or fusion tube
- Bunsen burner or a hot plate

Procedure:

- Attach the small test tube containing a small amount of the liquid sample to the thermometer with a rubber band or wire.
- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Immerse the assembly in the Thiele tube or oil bath.
- Gently heat the apparatus.
- Observe the capillary tube. A slow stream of bubbles will emerge from the open end.
- Continue heating until a rapid and continuous stream of bubbles is observed.



- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Stability and Reactivity: Ynamines vs. Ynamides

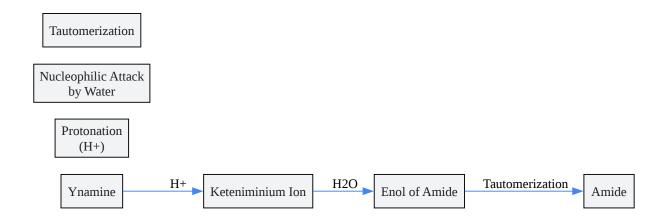
A key distinction within the class of N-substituted alkynylamines is the difference in stability and reactivity between ynamines and ynamides.

- Stability: Ynamines are generally unstable and susceptible to hydrolysis.[1] The lone pair of electrons on the nitrogen atom donates into the alkyne, making the β-carbon electron-rich and prone to protonation. In contrast, ynamides are significantly more stable.[1] The electron-withdrawing acyl group on the nitrogen delocalizes the lone pair, reducing the electron density of the alkyne and its susceptibility to hydrolysis.[1][2]
- Reactivity: The higher electron density of the alkyne in ynamines makes them more
 nucleophilic and reactive towards electrophiles compared to ynamides.[14][15] However, the
 enhanced stability of ynamides allows for a wider range of synthetic transformations to be
 performed that are not possible with the more sensitive ynamines.[1]

Signaling Pathways and Logical Relationships

The unique electronic properties of N-substituted alkynylamines dictate their characteristic reactions.

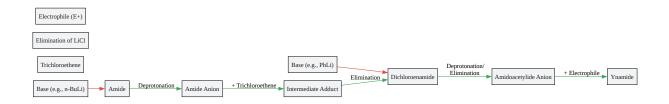




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Caption: Hydrolysis mechanism of an ynamine.

The hydrolysis of ynamines proceeds through a reactive keteniminium ion intermediate, which is formed upon protonation of the electron-rich alkyne.[1] Subsequent nucleophilic attack by water leads to an enol of an amide, which then tautomerizes to the more stable amide product.



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Caption: A modular synthesis of ynamides.[16][17]



A robust and flexible method for the synthesis of ynamides utilizes trichloroethene as a two-carbon building block.[16][17] An amide is first deprotonated and reacted with trichloroethene to form a dichloroenamide intermediate. Subsequent treatment with a strong base generates a lithium amidoacetylide, which can then be trapped with a variety of electrophiles to yield the desired ynamide.

Conclusion

N-substituted alkynylamines are a fascinating and synthetically versatile class of compounds. Understanding their physical properties, spectroscopic signatures, and the nuances of their stability and reactivity is crucial for their effective application in research and development. This guide provides a foundational resource for scientists working with these valuable chemical entities, offering both a summary of their key characteristics and practical guidance for their synthesis and characterization. The continued exploration of ynamine and ynamide chemistry promises to unlock new avenues for the construction of complex molecules with potential applications in drug discovery and materials science.

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